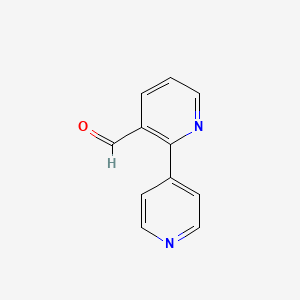

2-(Pyridin-4-yl)nicotinaldehyde

Descripción general

Descripción

2-(Pyridin-4-yl)nicotinaldehyde is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a pyridine ring substituted with an aldehyde group at the 2-position and another pyridine ring at the 4-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-yl)nicotinaldehyde can be achieved through several methods. One common approach involves the reaction of nicotinaldehyde with pyridine derivatives under specific conditions. For example, nicotinaldehyde can react with aminocrotonoates in the presence of p-toluenesulfonic acid at room temperature to yield the desired product . Another method involves the use of 2-chloronicotinaldehydes, which can be prepared by the condensation of 4-chloro-2H-chromene-3-carbaldehyde with ethyl-3-aminocrotonate in methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired scale and application, but they generally follow the principles of the synthetic routes mentioned above.

Análisis De Reacciones Químicas

Types of Reactions

2-(Pyridin-4-yl)nicotinaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the aldehyde group and the pyridine rings, which provide reactive sites for different reagents.

Common Reagents and Conditions

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyridine rings can undergo substitution reactions with various electrophiles or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction yields an alcohol. Substitution reactions can lead to a variety of substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antitubercular Activity

Research has demonstrated that derivatives of 2-(Pyridin-4-yl)nicotinaldehyde exhibit significant antitubercular properties. A series of compounds synthesized from this compound were evaluated against Mycobacterium tuberculosis, showing 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM, with the most effective compounds achieving IC90 values between 3.73 and 4.00 μM. This suggests a promising avenue for developing new anti-tubercular agents.

Anti-fibrotic Activity

In another study, novel pyrimidine derivatives synthesized from this compound exhibited potential anti-fibrotic activities by inhibiting collagen synthesis in hepatic stellate cells. The most active derivatives showed IC50 values around 45.69 μM, indicating their potential as therapeutic agents for fibrotic diseases.

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects in models of Parkinson's disease. Analog compounds demonstrated the ability to improve cell viability and reduce oxidative stress in neuronal cell lines exposed to neurotoxic agents, suggesting a protective role against neurodegeneration .

Organic Synthesis

Synthesis of Agrochemicals

this compound serves as a key reagent in the synthesis of various agrochemicals. For instance, it can be used to prepare insecticides through reactions with aminotriazinones, facilitating the development of new agricultural products .

Photochemical Applications

The compound has been investigated for its photochemical properties, particularly its ability to induce DNA photocleavage. Studies have shown that certain derivatives can effectively cleave DNA when exposed to UV light, which may have implications for photochemotherapy .

Material Science

Nonlinear Optical Properties

The nonlinear optical (NLO) properties of this compound have been explored using density functional theory (DFT) calculations. These theoretical evaluations indicate that the compound could be utilized in developing new materials for optical applications, which is significant for advancements in photonics and telecommunications.

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antitubercular agents | IC50 values: 1.35 - 2.18 μM; IC90 values: 3.73 - 4.00 μM |

| Anti-fibrotic activity | IC50: ~45.69 μM for novel derivatives | |

| Neuroprotective effects | Improved cell viability; reduced oxidative stress | |

| Organic Synthesis | Synthesis of agrochemicals | Used in insecticide preparation |

| Photochemical applications | Effective DNA photocleavage under UV light | |

| Material Science | Nonlinear optical properties evaluation | Potential for new optical materials |

Mecanismo De Acción

The mechanism of action of 2-(Pyridin-4-yl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as α-glucosidase, which plays a role in carbohydrate metabolism . The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity and exerting its biological effects.

Comparación Con Compuestos Similares

Similar Compounds

Picolinaldehyde (2-formylpyridine): Similar structure but with the aldehyde group at the 2-position of the pyridine ring.

Nicotinaldehyde (3-formylpyridine): Similar structure but with the aldehyde group at the 3-position of the pyridine ring.

Isonicotinaldehyde (4-formylpyridine): Similar structure but with the aldehyde group at the 4-position of the pyridine ring.

Uniqueness

2-(Pyridin-4-yl)nicotinaldehyde is unique due to the presence of two pyridine rings and an aldehyde group, which confer distinct chemical and biological properties

Actividad Biológica

2-(Pyridin-4-yl)nicotinaldehyde, also known as 4-pyridyl-2-pyridinecarboxaldehyde, is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial and antioxidant properties, along with relevant research findings and case studies.

This compound has the following chemical structure:

- Molecular Formula : C₉H₇N₃O

- Molecular Weight : 161.17 g/mol

- CAS Number : 1214326-12-1

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study focused on its efficacy against various bacterial strains revealed that it possesses a broad spectrum of activity.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound may serve as a potential lead in the development of new antimicrobial agents, particularly against resistant strains of bacteria .

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated. In vitro assays demonstrated its ability to scavenge free radicals, which is crucial for mitigating oxidative stress in biological systems.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Radical Scavenging | 25.3 |

| ABTS Radical Scavenging | 18.7 |

The compound showed promising antioxidant activity, indicating its potential use in formulations aimed at reducing oxidative damage in cells .

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A recent study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various derivatives of this compound. The findings highlighted that modifications at the pyridine ring could enhance antimicrobial potency, particularly against Gram-negative bacteria . -

Antioxidant Mechanism Investigation :

Another significant research effort investigated the mechanism by which this compound exerts its antioxidant effects. The study utilized electron paramagnetic resonance (EPR) spectroscopy to demonstrate that the compound effectively donates electrons to neutralize free radicals, thus providing insights into its protective mechanisms against oxidative stress . -

Pharmacological Potential :

An exploration into the pharmacological potential of this compound indicated its role as a scaffold for developing novel drugs targeting various diseases linked to oxidative stress and microbial infections. The versatility of the pyridine moiety allows for further chemical modifications to optimize efficacy and reduce toxicity .

Propiedades

IUPAC Name |

2-pyridin-4-ylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c14-8-10-2-1-5-13-11(10)9-3-6-12-7-4-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPAUXNZCKNOCIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=NC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.